5-Hydroxy Propranolol
Overview
Description
LY 293284 is a research chemical developed by the pharmaceutical company Eli Lilly. It is known for its potent and selective action as a 5-HT1A receptor full agonist . This compound was derived through structural simplification of the ergoline-based psychedelic LSD, but it is far more selective for the 5-HT1A receptor with over 1000 times selectivity over other serotonin receptor subtypes and other targets .
Mechanism of Action
Biochemical Pathways
The metabolism of Propranolol to 5-Hydroxy Propranolol involves the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the hydroxylation of the naphthyl group of Propranolol, producing this compound among other metabolites . Furthermore, this compound undergoes glucuronidation, a process facilitated by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
Pharmacokinetics
Propranolol, the parent compound of this compound, is well absorbed after oral administration and has a dose-dependent bioavailability . It is metabolized in the body and excreted mainly via the urine . Only a minor part is excreted as the parent compound, however, approximately 17% of the given dose is excreted as conjugated Propranolol .
Result of Action
The molecular and cellular effects of this compound are similar to those of Propranolol due to their similar structures . By blocking beta-adrenergic receptors, this compound reduces the heart’s workload, thereby helping to prevent angina (chest pain) and reduce high blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs metabolized by the same enzymes can affect its metabolism and action . Moreover, the compound’s environmental risk is considered low, as it is readily biodegradable and rapidly degraded in both surface waters and water-sediment systems .
Biochemical Analysis
Biochemical Properties
5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 isoform 2D6 . This enzyme is responsible for the ring hydroxylation that leads to the formation of this compound .
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of propranolol, it may share some of the parent drug’s effects on cells. Propranolol has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that propranolol, the parent drug, exerts its effects at the molecular level through binding interactions with beta-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that propranolol and its metabolites, including this compound, can be detected in human urine samples collected after the administration of propranolol .
Dosage Effects in Animal Models
Studies on propranolol have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways of propranolol. Propranolol is metabolized in the liver, primarily by the cytochrome P450 isoform 2D6, which directs ring hydroxylation to generate this compound .
Transport and Distribution
It is known that propranolol and its metabolites are transported and distributed within the body, and this process likely involves various transporters and binding proteins .
Subcellular Localization
The enzymes involved in its formation, such as cytochrome P450 isoform 2D6, are typically located in the endoplasmic reticulum of cells .
Chemical Reactions Analysis
LY 293284 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 293284 has several scientific research applications, including:
Comparison with Similar Compounds
LY 293284 is unique in its high selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes . Similar compounds include:
8-OH-DPAT: Another 5-HT1A receptor agonist, but with less selectivity compared to LY 293284.
RDS-127: A compound with similar anxiogenic effects but different receptor selectivity.
RU-28306: Another compound with similar pharmacological properties but different chemical structure.
These compounds highlight the uniqueness of LY 293284 in terms of its selectivity and potency at the 5-HT1A receptor.
Properties
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
Record name | 5′-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?
A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and this compound. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []
Q2: Were there any other metabolic pathways observed for propranolol in this study?
A: Yes, besides ring-oxidation leading to this compound and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.
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